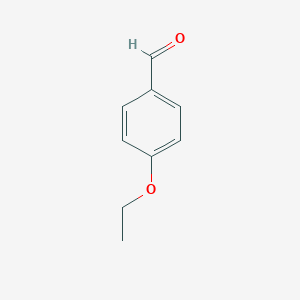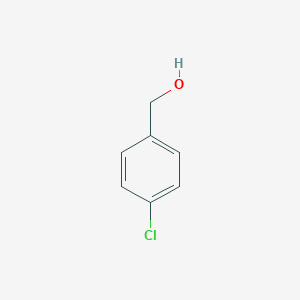
4-Chlorobenzyl alcohol
描述
4-Chlorobenzyl alcohol is a chemical compound with the molecular formula C7H7ClO . It acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than the corresponding benzyl esters . It is used as a solvent in paint stripper and waterborne coatings .
Synthesis Analysis
4-Chlorobenzyl alcohol can be synthesized from simpler starting materials through retrosynthetic analysis . It can also be synthesized from 4-chlorobenzyl alcohol in CH2Cl2 at ambient temperature.Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl alcohol contains a total of 16 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
4-Chlorobenzyl alcohol can react with o-xylene in the presence of HAuCl4 or AuCl3 at 80 ℃ to generate the corresponding benzylated product . It can also undergo acetylation in the presence of catalytic amounts of Ce (OTf)4 to produce the desired esters .Physical And Chemical Properties Analysis
4-Chlorobenzyl alcohol has a molecular weight of 142.583 Da . It is a solid at 20°C and has a boiling point of 119°C/12 mmHg .科学研究应用
Protection of Carboxyl Groups
4-Chlorobenzyl alcohol is utilized in organic synthesis for the protection of carboxyl groups. The compound forms 4-chlorobenzyl esters , which are more stable to acid than the corresponding benzyl esters . This stability is particularly advantageous in multi-step synthetic procedures where selective deprotection is required.
Solvent in Paint Stripper and Waterborne Coatings
Due to its chemical properties, 4-Chlorobenzyl alcohol serves as an effective solvent in paint strippers and waterborne coatings . Its ability to dissolve certain compounds makes it valuable in formulations where performance and safety are critical.
Curing Agent
In the field of polymer chemistry, 4-Chlorobenzyl alcohol acts as a curing agent . It plays a role in the hardening process of polymers, affecting the physical properties of the final product, such as durability and resistance to solvents.
Oxidation to 4-Chlorobenzaldehyde
4-Chlorobenzyl alcohol can be oxidized to 4-chlorobenzaldehyde in micellar media, a reaction promoted by hetero-aromatic N-bases and chromium (VI) . This process is significant in green chemistry, as it minimizes the use of hazardous solvents and energy.
Catalytic Oxidation Studies
The compound is used in catalytic oxidation studies to explore the efficacy of mixed micellar media in the presence of transition metal oxidants . These studies contribute to the understanding of reaction mechanisms and the development of more efficient catalytic processes.
Synthesis of Complex Molecules
As a versatile building block, 4-Chlorobenzyl alcohol is integral in synthesizing complex molecules, particularly in pharmaceuticals and materials science . Its reactivity allows for the construction of diverse molecular architectures.
Research on Chemical Intermediates
It is also a subject of research in the study of chemical intermediates, where its reactions with other compounds are investigated to understand better and improve synthetic pathways .
Advancements in Alcohol Chemistry
Lastly, 4-Chlorobenzyl alcohol contributes to the broader field of alcohol chemistry, where its synthesis, properties, and applications are studied to drive innovation in various fields, from pharmaceuticals to industrial processes .
作用机制
Mode of Action
It is known that the compound can undergo oxidation to form 4-chlorobenzoic acid . This reaction proceeds through an aldehyde intermediate, which is subsequently oxidized to the acid .
Action Environment
4-Chlorobenzyl alcohol is water-soluble and may spread in water systems . It is stable under normal conditions . It should be kept away from open flames, hot surfaces, and sources of ignition .
安全和危害
属性
IUPAC Name |
(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVCPCZKZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073937 | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl alcohol | |
CAS RN |
873-76-7 | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Chlorobenzyl alcohol, also known as (4-Chlorophenyl)methanol, has the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize 4-Chlorobenzyl alcohol. These include 35Cl NQR (Nuclear Quadrupole Resonance) [, ], 81Br NQR [], and 2H NMR (Nuclear Magnetic Resonance) []. These techniques provide insights into the molecular motions, phase transitions, and crystal dynamics of the compound.
A: Research indicates that 4-Chlorobenzyl alcohol, along with its precursor Tris(4-chlorophenyl)methane (TCPM), can be formed as byproducts during the synthesis of DDT []. The presence of these compounds, even in small amounts, within technical DDT samples highlights a potential contamination issue linked to the original DDT production process. []
A: Yes, 4-Chlorobenzyl alcohol can be selectively oxidized to 4-chlorobenzaldehyde using various catalytic systems. These include strontium manganate in the presence of Lewis acids like AlCl3 [], polymer-supported chromic acid [, ], and nano silver-doped manganese oxide []. The reactions generally proceed with high selectivity towards the aldehyde, without further oxidation to 4-chlorobenzoic acid.
A: 4-Chlorobenzyl alcohol is a degradation product of thiobencarb, a widely used herbicide [, , ]. Its presence, along with other metabolites like desethylthiobencarb and 4-chlorobenzoic acid, indicates the breakdown of thiobencarb in the environment, particularly in anaerobic soils. [] Further research is necessary to understand the long-term ecological effects of these compounds.
A: TCPM and TCPMOH are persistent organic pollutants found globally in various environmental samples, including marine mammals, bird eggs, and human milk. [, , , , , , ] Although their exact origin remains unknown, research suggests a potential link to the production and degradation of DDT. []
A: While limited data exists on the toxicity of TCPM and TCPMOH, studies show bioaccumulation in high trophic level species like marine mammals and birds. [, , , ] This biomagnification raises concerns about potential adverse effects on these animals, warranting further investigation into their toxicological impact. []
A: Researchers employ techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , , ], liquid chromatography [], and thin-layer chromatography [, ] to identify and quantify 4-Chlorobenzyl alcohol and related compounds in various matrices. These methods allow for sensitive and selective detection even at trace levels.
A: Studies using human placental JEG-3 and JAR choriocarcinoma cell lines indicate that TCPMOH exhibits cytotoxic effects, including decreased aromatase activity and protein and DNA content, as well as increased lactate dehydrogenase leakage. [] These findings suggest potential toxicity concerns for this compound, particularly in relation to placental function. []
A: Studies have detected TCPMOH in human adipose tissue, suggesting exposure to this compound []. Research also revealed that TCPMOH affects human sperm motility, viability, and acrosome reaction in a dose- and time-dependent manner in vitro, emphasizing the need for further research on its potential reproductive toxicity. []
A: Researchers benefit from a range of analytical techniques like GC-MS, LC, and TLC for identification and quantification [, , , , , , , ]. Furthermore, access to databases and the availability of standards for compounds like TCPM and TCPMOH facilitate more comprehensive and comparative studies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

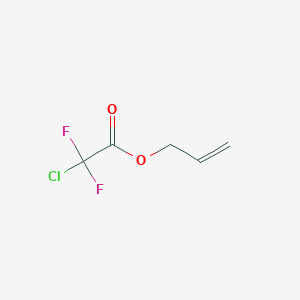
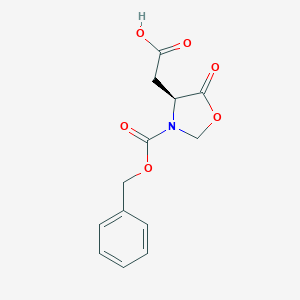

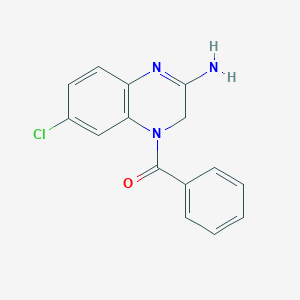






![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
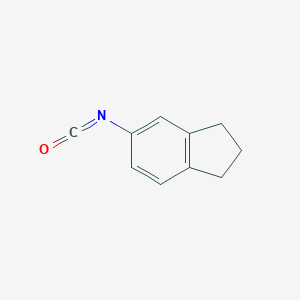
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
